molecular formula C17H15F3N2O2S B2703918 6-(3,4-Dimethoxyphenyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile CAS No. 893752-91-5

6-(3,4-Dimethoxyphenyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile

Cat. No. B2703918
CAS RN: 893752-91-5
M. Wt: 368.37
InChI Key: CXTWDBUIABSKTO-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile, also known as DMTFNT, is a synthetic compound that belongs to the class of nicotinonitrile derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, molecular biology, and pharmacology.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • The development of new derivatives of nicotinonitrile through multi-component condensation reactions in aqueous micellar media demonstrates the potential for creating diverse chemical entities for various applications. Such synthetic routes offer insights into the versatility of nicotinonitrile derivatives in chemical synthesis (Heravi & Soufi, 2015).

Materials Science and Polymer Chemistry

  • In materials science, derivatives of dimethoxyphenol, such as those related to the compound , have been explored for their potential as antioxidants and for their ability to undergo enzymatic modification, suggesting applications in developing materials with improved antioxidant properties (Adelakun et al., 2012).
  • Electrochromic materials and polymers incorporating thiophene derivatives have been studied for their unique properties, such as reversible color changes and conductivity, indicating the potential use of similar compounds in electronic and photonic devices (Alkan, Cutler, & Reynolds, 2003).

properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-2-ethylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2S/c1-4-25-16-11(9-21)12(17(18,19)20)8-13(22-16)10-5-6-14(23-2)15(7-10)24-3/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTWDBUIABSKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(=CC(=N1)C2=CC(=C(C=C2)OC)OC)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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